N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Spectroscopic properties like UV-Vis, IR, NMR, and mass spectra may also be analyzed .Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis of 2-phenylamino-thiazole derivatives, highlighting their antimicrobial properties. A study presented the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antimicrobial effects against various bacterial and fungal strains. These compounds showed significant growth inhibitory effects, with some displaying greater potency than reference drugs against pathogenic strains, particularly Gram-positive bacteria (Bikobo et al., 2017).
Antibacterial Agents
Another study focused on the design, synthesis, and quantitative structure-activity relationship (QSAR) studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents. The synthesized compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of thiazole derivatives as a base for developing effective antibacterial drugs (Palkar et al., 2017).
Angiotensin II Receptor Antagonism
Benzimidazole derivatives bearing acidic heterocycles, including 1,2,4-thiadiazole rings, have been studied for their angiotensin II receptor antagonistic activities. These compounds were synthesized and evaluated, showing high affinity for the AT1 receptor and significant inhibition of angiotensin II-induced pressor response. Such findings suggest the application of these derivatives in cardiovascular research, offering insights into the development of nonpeptide angiotensin II receptor antagonists (Kohara et al., 1996).
Synthesis Methodologies
The research also delves into the synthesis methodologies of related compounds, offering a foundation for creating derivatives with potential biological activities. For example, a study on microwave-assisted synthesis of hybrid molecules containing thiadiazole and benzamide groups highlights a solvent-free approach under microwave irradiation, leading to compounds with promising anticancer activity (Tiwari et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been evaluated for their corrosion inhibiting effect against steel in acidic solutions. This research demonstrates the potential of such compounds in industrial applications, particularly in corrosion prevention (Hu et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c29-21(25-15-17-7-3-1-4-8-17)16-31-24-28-27-23(32-24)26-22(30)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNQCCUETNDHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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